9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
Brand Name: Vulcanchem
CAS No.: 1020718-81-3
VCID: VC0017515
InChI: InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
SMILES: CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Molecular Formula: C14H18ClN5O4
Molecular Weight: 359.803

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

CAS No.: 1020718-81-3

Reference Standards

VCID: VC0017515

Molecular Formula: C14H18ClN5O4

Molecular Weight: 359.803

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 - 1020718-81-3

CAS No. 1020718-81-3
Product Name 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
Molecular Formula C14H18ClN5O4
Molecular Weight 359.803
IUPAC Name [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate
Standard InChI InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
Standard InChIKey KXPSHSVVYGZKAV-KHORGVISSA-N
SMILES CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Synonyms 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl-1,1,2,2-d4]-1,3-propanediol 1,3-Diacetate;
PubChem Compound 45038075
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator